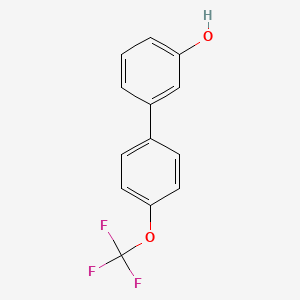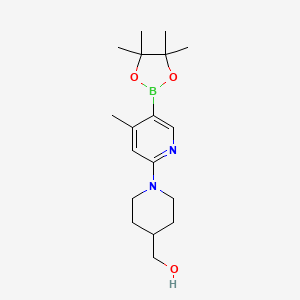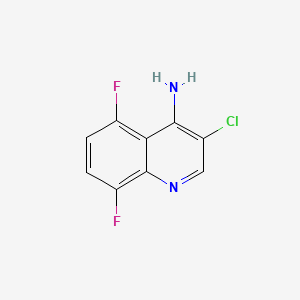
Tert-butyl 1-(5-bromopyridin-3-ylsulfonyl)piperidin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-(5-bromopyridin-3-ylsulfonyl)piperidin-3-ylcarbamate: is a complex organic compound that features a tert-butyl group, a bromopyridine moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(5-bromopyridin-3-ylsulfonyl)piperidin-3-ylcarbamate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Introduction of the Bromopyridine Moiety: The bromopyridine group is introduced through a halogenation reaction, where a pyridine derivative is treated with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Sulfonylation: The sulfonyl group is added by reacting the bromopyridine derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Carbamate Formation: The final step involves the reaction of the sulfonylated bromopyridine-piperidine intermediate with tert-butyl chloroformate to form the carbamate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromopyridine moiety, converting it to a pyridine derivative.
Substitution: The bromine atom in the bromopyridine group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dehalogenated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 1-(5-bromopyridin-3-ylsulfonyl)piperidin-3-ylcarbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Studies may focus on its activity against certain diseases or its ability to modulate biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of tert-butyl 1-(5-bromopyridin-3-ylsulfonyl)piperidin-3-ylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can engage in halogen bonding, while the sulfonyl group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-(4-bromopyridin-3-ylsulfonyl)piperidin-3-ylcarbamate
- Tert-butyl 1-(5-chloropyridin-3-ylsulfonyl)piperidin-3-ylcarbamate
- Tert-butyl 1-(5-bromopyridin-2-ylsulfonyl)piperidin-3-ylcarbamate
Uniqueness
Tert-butyl 1-(5-bromopyridin-3-ylsulfonyl)piperidin-3-ylcarbamate is unique due to the specific positioning of the bromine atom on the pyridine ring and the sulfonyl group. This configuration can lead to distinct reactivity patterns and interactions compared to its analogs, making it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[1-(5-bromopyridin-3-yl)sulfonylpiperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O4S/c1-15(2,3)23-14(20)18-12-5-4-6-19(10-12)24(21,22)13-7-11(16)8-17-9-13/h7-9,12H,4-6,10H2,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGRZLCDEBMSPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)S(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
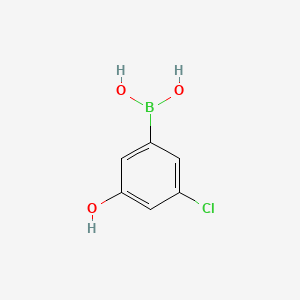
![8H-Indeno[1,2-d]thiazole-5-carboxylic acid](/img/structure/B572991.png)
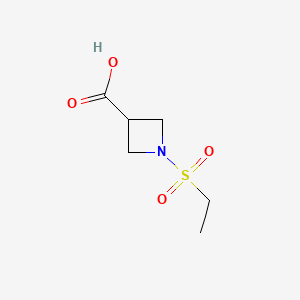

![2-Cyclohexyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine](/img/structure/B572997.png)
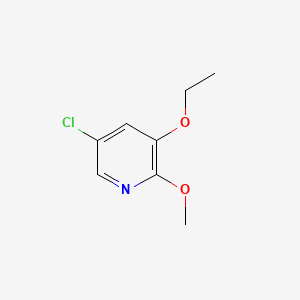
![6-bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B573004.png)
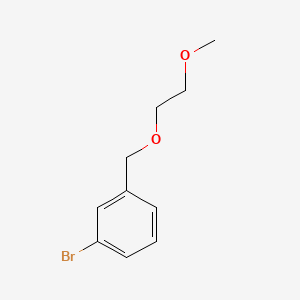

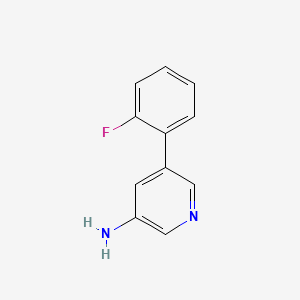
![5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B573008.png)
